(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Overview
Description
F2201 is a low-density polyethylene resin known for its low melt index and good toughness. It is particularly suitable for producing films with thicknesses ranging from 0.025 to 0.06 mm. These films are commonly used for packaging applications such as shopping bags, cold bags, zipper bags, and shrink packaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
F2201 is synthesized through the polymerization of ethylene. The polymerization process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, under specific conditions of temperature and pressure to control the molecular weight and density of the polyethylene produced .
Industrial Production Methods
In industrial settings, F2201 is produced using high-pressure polymerization techniques. The process involves the polymerization of ethylene gas in a tubular or autoclave reactor at pressures ranging from 1000 to 3000 bar and temperatures between 200 to 300°C. The resulting polymer is then extruded and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
F2201, being a polyethylene resin, primarily undergoes reactions typical of alkanes. These include:
Oxidation: Polyethylene can undergo oxidation reactions, especially when exposed to heat and oxygen, leading to the formation of carbonyl and hydroxyl groups.
Thermal Degradation: At elevated temperatures, polyethylene can degrade, resulting in the formation of smaller hydrocarbon fragments.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of heat or UV light.
Thermal Degradation: This occurs at high temperatures, typically above 300°C.
Major Products Formed
Oxidation: The major products include carbonyl compounds, such as aldehydes and ketones, and hydroxyl compounds.
Thermal Degradation: The major products are smaller hydrocarbons, including alkanes and alkenes.
Scientific Research Applications
F2201 has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard material for studying polymerization processes and the properties of low-density polyethylene.
Biology: Utilized in the production of laboratory equipment and consumables, such as pipette tips and microcentrifuge tubes.
Medicine: Employed in the manufacturing of medical packaging materials, ensuring sterility and protection of medical devices.
Mechanism of Action
The mechanism by which F2201 exerts its effects is primarily physical rather than chemical. As a polyethylene resin, its properties are determined by its molecular structure, which provides toughness, flexibility, and resistance to chemicals. The molecular targets and pathways involved are related to its interaction with other materials, such as adhesion to surfaces and resistance to environmental stressors .
Comparison with Similar Compounds
Similar Compounds
High-Density Polyethylene (HDPE): Compared to F2201, HDPE has a higher density and is more rigid, making it suitable for applications requiring greater strength and stiffness.
Linear Low-Density Polyethylene (LLDPE): LLDPE has a similar density to F2201 but offers better tensile strength and puncture resistance due to its linear structure.
Polypropylene (PP): Polypropylene is another polyolefin with higher melting temperature and greater resistance to chemical attack compared to F2201.
Uniqueness of F2201
F2201 stands out due to its low melt index, which provides good toughness and flexibility. Its ability to form films with high gloss and low haze makes it particularly valuable for packaging applications where appearance is important .
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO/c25-14-6-1-7-15-27-16-21(19-10-4-5-11-23(19)27)24(28)20-12-13-22(26)18-9-3-2-8-17(18)20/h2-5,8-13,16H,1,6-7,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIQRSPYZCJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344683 | |
Record name | (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391485-39-4 | |
Record name | F2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391485394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | F-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9H6459WGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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